molecular formula C21H24Cl2N2O B1230600 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide

Cat. No. B1230600
M. Wt: 391.3 g/mol
InChI Key: AEJOEPSMZCEYJN-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Scientific Research Applications

      Chemistry: ICI-199441 serves as a valuable tool for studying κ-opioid receptor function and ligand-receptor interactions.

      Biology: Researchers explore its impact on neuronal signaling pathways and pain modulation.

      Medicine: Investigations focus on its potential as an analgesic and its effects on ischemia/reperfusion resistance in the heart.

      Industry: While not directly used in industry, its study contributes to drug development and understanding opioid receptor pharmacology.

  • Preparation Methods

    • Synthetic routes for ICI-199441 have been reported, but specific details are not widely available in the literature.
    • Industrial production methods may involve modifications of existing synthetic routes or proprietary processes.
  • Chemical Reactions Analysis

    • ICI-199441 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain undisclosed.
    • Major products formed from these reactions are not explicitly documented.
  • Mechanism of Action

    • ICI-199441 exerts its effects by selectively binding to κ-opioid receptors.
    • Molecular targets include κ-opioid receptors, leading to downstream signaling events.
    • Specific pathways involved require further investigation.
  • Comparison with Similar Compounds

    • ICI-199441 stands out due to its κ-opioid receptor selectivity.
    • Similar compounds include U-50488, nalbuphine, and other κ-opioid receptor ligands.

    properties

    Molecular Formula

    C21H24Cl2N2O

    Molecular Weight

    391.3 g/mol

    IUPAC Name

    2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide

    InChI

    InChI=1S/C21H24Cl2N2O/c1-24(21(26)14-16-9-10-18(22)19(23)13-16)20(15-25-11-5-6-12-25)17-7-3-2-4-8-17/h2-4,7-10,13,20H,5-6,11-12,14-15H2,1H3/t20-/m1/s1

    InChI Key

    AEJOEPSMZCEYJN-HXUWFJFHSA-N

    Isomeric SMILES

    CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

    SMILES

    CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

    Canonical SMILES

    CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

    synonyms

    ICI 199,441
    ICI 199441
    ICI-199441
    N-(2-(N-methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide

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